molecular formula C14H16Cl2N2O B4399685 1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole hydrochloride

1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole hydrochloride

Cat. No. B4399685
M. Wt: 299.2 g/mol
InChI Key: TUOLSFMVBNPKON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole hydrochloride, also known as ABT-202, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has shown promising results in various studies conducted in recent years.

Mechanism of Action

The mechanism of action of 1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole hydrochloride involves the inhibition of the enzyme lysine-specific demethylase 1 (LSD1). LSD1 is an epigenetic regulator that plays a critical role in gene expression. By inhibiting LSD1, this compound can modulate the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and immune response. This mechanism of action has been validated in various studies and has been shown to be specific to LSD1, with minimal off-target effects.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied in preclinical models. It has been found to modulate the expression of genes involved in various biological processes, including cell cycle regulation, apoptosis, and immune response. This compound has also been shown to inhibit the growth of tumor cells, reduce the production of inflammatory cytokines, and suppress the activity of immune cells. However, the exact biochemical and physiological effects of this compound may vary depending on the specific disease or condition being studied.

Advantages and Limitations for Lab Experiments

1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole hydrochloride has several advantages for lab experiments. It is a small molecule that can be easily synthesized and modified for structure-activity relationship studies. It has also been shown to have high potency and selectivity for LSD1 inhibition, making it a valuable tool for studying the role of LSD1 in various biological processes. However, this compound also has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. It also has limited stability in vivo, which can affect its pharmacokinetic properties.

Future Directions

There are several future directions for 1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole hydrochloride research. One potential direction is to further explore its therapeutic potential in cancer, inflammation, and autoimmune disorders. This can involve preclinical and clinical studies to validate its efficacy and safety in humans. Another direction is to develop more potent and selective LSD1 inhibitors based on the structure of this compound. This can involve structure-activity relationship studies and optimization of pharmacokinetic properties. Finally, this compound can also be used as a tool for studying the role of LSD1 in various biological processes, including epigenetic regulation, cell cycle regulation, and immune response.

Scientific Research Applications

1-[2-(2-allyl-6-chlorophenoxy)ethyl]-1H-imidazole hydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in the treatment of cancer, inflammation, and autoimmune disorders. In cancer research, this compound has been shown to inhibit the growth of tumor cells by inducing cell cycle arrest and apoptosis. It has also been found to enhance the effectiveness of chemotherapy drugs by sensitizing cancer cells to treatment. In inflammation and autoimmune disorders, this compound has been shown to reduce the production of inflammatory cytokines and suppress the activity of immune cells.

properties

IUPAC Name

1-[2-(2-chloro-6-prop-2-enylphenoxy)ethyl]imidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O.ClH/c1-2-4-12-5-3-6-13(15)14(12)18-10-9-17-8-7-16-11-17;/h2-3,5-8,11H,1,4,9-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUOLSFMVBNPKON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)Cl)OCCN2C=CN=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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